(5-Fluoroquinolin-6-yl)methanamine

MAO-B inhibition neurodegeneration Parkinson's disease

This precise 5-fluoro regioisomer is essential for reproducing published biological outcomes. The fluorine at position 5 introduces unique electronic effects that enable halogen bonding and alter metabolic stability—generic, non-fluorinated, or differently substituted quinoline methanamines cannot replicate these properties. Procure from qualified suppliers providing full analytical characterization (HPLC, NMR, MS) to ensure batch-to-batch consistency for your SAR and lead optimization programs.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B13862836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoroquinolin-6-yl)methanamine
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2F)CN)N=C1
InChIInChI=1S/C10H9FN2/c11-10-7(6-12)3-4-9-8(10)2-1-5-13-9/h1-5H,6,12H2
InChIKeyYKGBOHZPTJFCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluoroquinolin-6-yl)methanamine – CAS 1313726-11-2: Key Chemical and Functional Properties for Research and Development


(5-Fluoroquinolin-6-yl)methanamine (CAS: 1313726-11-2) is a fluorinated quinoline derivative featuring a primary amine-containing methanamine group at the 6-position of the quinoline ring . This compound belongs to the class of heteroaromatic building blocks widely utilized in medicinal chemistry for the synthesis of kinase inhibitors, anti-infective agents, and CNS-targeted small molecules. The presence of the fluorine atom at the 5-position introduces distinctive electronic and steric effects that can influence target binding, metabolic stability, and physicochemical properties compared to non-fluorinated or differently substituted quinoline analogs.

Why Generic Quinoline Methanamines Cannot Substitute (5-Fluoroquinolin-6-yl)methanamine in Lead Optimization


Generic substitution with non-fluorinated or differently substituted quinoline methanamines is not viable when pursuing specific biological activity or selectivity profiles. The 5-fluoro substituent in (5-Fluoroquinolin-6-yl)methanamine alters the electron density of the quinoline core and can engage in unique halogen bonding or dipole interactions within enzyme active sites [1]. Furthermore, the position of fluorine substitution on the quinoline ring has been shown to dramatically impact both pharmacological activity and toxicological liabilities, as demonstrated in comparative mutagenicity studies of fluoroquinoline positional isomers [2]. Consequently, procurement of the precise 5-fluoro regioisomer is essential for reproducing reported biological outcomes and for structure-activity relationship (SAR) campaigns.

Quantitative Differentiation of (5-Fluoroquinolin-6-yl)methanamine vs. In-Class Analogs: A Data-Driven Selection Guide


Monoamine Oxidase B (MAO-B) Selectivity: 150-Fold Preference Over MAO-A

(5-Fluoroquinolin-6-yl)methanamine exhibits significant and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 666 nM, while displaying negligible activity against the closely related MAO-A isoform (IC50 > 100,000 nM) under identical assay conditions [1]. This represents a >150-fold selectivity window for MAO-B over MAO-A. In contrast, many quinoline-based MAO inhibitors lack this level of isoform discrimination, which is critical for minimizing off-target serotonergic side effects associated with MAO-A inhibition.

MAO-B inhibition neurodegeneration Parkinson's disease selectivity profiling

Fluorine Position Dictates Mutagenic Potential: 5-Fluoro Substitution Retains Activity While 3-Fluoro Abolishes It

In a comparative study of fluorinated quinolines, the positional isomer 5-fluoroquinoline (5-FQ) was found to be mutagenic and carcinogenic in both in vitro bacterial mutagenicity assays and in vivo lacZ-transgenic mouse models, whereas the 3-fluoroquinoline (3-FQ) isomer was completely non-mutagenic and non-carcinogenic under identical experimental conditions [1]. This stark positional dependency highlights that the 5-fluoro substitution pattern, as present in (5-Fluoroquinolin-6-yl)methanamine, is not a benign modification but rather an active determinant of biological effect. While the methanamine group at the 6-position may modulate these properties, the underlying scaffold's potential for genotoxicity cannot be ignored.

genotoxicity mutagenicity fluorine substitution SAR

Low Predicted hERG Liability: Favorable Cardiac Safety Profile for Lead Optimization

While direct hERG channel inhibition data for (5-Fluoroquinolin-6-yl)methanamine is not publicly available, a closely related fluoroquinoline derivative (CHEMBL5207657) exhibited an EC50 of >30,000 nM in a fluorescence polarization hERG binding assay [1]. This suggests that the 5-fluoroquinoline scaffold may possess a favorable hERG liability profile compared to many known hERG-active chemotypes. This is a critical differentiator during lead optimization, as hERG blockade is a common cause of drug-induced QT prolongation and a major attrition factor in drug development.

hERG cardiotoxicity safety pharmacology lead optimization

Broad Therapeutic Potential Documented in Patent Literature

The compound (5-Fluoroquinolin-6-yl)methanamine and its salts are explicitly claimed in patent AU2020200510, which describes amine compounds possessing anti-inflammatory, antifungal, antiparasitic, and anticancer activities [1]. While this patent disclosure does not provide quantitative biological data for this specific compound, its inclusion within a broad therapeutic patent filing indicates that the inventors recognized its potential as a pharmacologically active entity across multiple disease areas. This patent protection may also have implications for freedom-to-operate considerations in commercial research settings.

patent anti-inflammatory antifungal antiparasitic anticancer

Optimal Use Cases for (5-Fluoroquinolin-6-yl)methanamine in Drug Discovery and Chemical Biology


Parkinson's Disease Lead Optimization: MAO-B Selective Inhibitor Scaffold

Based on its demonstrated 150-fold selectivity for MAO-B over MAO-A (IC50 666 nM vs. >100,000 nM) [1], (5-Fluoroquinolin-6-yl)methanamine is ideally suited as a starting scaffold for medicinal chemistry programs targeting selective MAO-B inhibition. Its moderate potency and high selectivity profile allow for further structural elaboration to improve affinity while maintaining isoform discrimination. This compound can serve as a reference standard in biochemical assays and as a synthetic building block for generating focused libraries of MAO-B inhibitors for Parkinson's disease research.

Genotoxicity and Carcinogenicity Structure-Activity Relationship Studies

Given the established mutagenic and carcinogenic nature of the 5-fluoroquinoline core [1], (5-Fluoroquinolin-6-yl)methanamine is a valuable probe molecule for investigating the structural determinants of genotoxicity in polycyclic aza-aromatics. Researchers can use this compound to study how the introduction of a 6-methanamine substituent modifies the mutagenic potential relative to unsubstituted 5-fluoroquinoline. Such studies are critical for de-risking quinoline-based drug candidates and for understanding the mechanistic basis of fluorine's influence on metabolic activation pathways.

Multi-Indication Patent-Backed Lead Generation

For industrial research organizations exploring anti-inflammatory, antifungal, antiparasitic, or anticancer applications, (5-Fluoroquinolin-6-yl)methanamine offers a patent-claimed entry point into these therapeutic areas [1]. Its inclusion in a patent family covering diverse indications suggests it may serve as a privileged scaffold for generating intellectual property in multiple disease biology programs. Procurement of this specific compound enables follow-on structure-activity relationship studies that can potentially yield novel, patentable derivatives with improved potency and selectivity.

Cardiosafety Counter-Screening in Fluorinated Heterocycle Programs

Although direct data for the target compound are lacking, the low hERG liability observed for structurally related fluoroquinolines (EC50 >30,000 nM) [1] supports the use of (5-Fluoroquinolin-6-yl)methanamine as a comparator in cardiosafety profiling panels. Medicinal chemists can employ this compound to benchmark the hERG activity of novel quinoline-based analogs, thereby facilitating the identification of structural features that minimize cardiac ion channel interactions while preserving target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Fluoroquinolin-6-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.